8S-Cabergoline

Description

Properties

IUPAC Name |

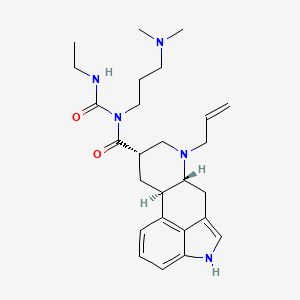

(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21+,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORNTPPJEAJQIU-XKCSPQBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereochemical Determinism in Ergolines: 8R-Cabergoline vs. 8S-Epimer

The following technical guide provides an in-depth analysis of the stereochemical, pharmacological, and synthetic distinctions between the therapeutic 8R-isomer of Cabergoline and its 8S-epimer (Distomer).

A Technical Guide to Pharmacodynamics, Synthesis, and Quality Control

Executive Summary

Cabergoline is a long-acting dopamine D2 receptor agonist belonging to the ergoline class.[1][2] Its therapeutic efficacy is strictly governed by the stereochemistry at the C8 position. The active pharmaceutical ingredient (API) exists in the

The 8S-isomer (8-epi-cabergoline, 8

Molecular Architecture & Stereochemistry

The core difference lies in the spatial orientation of the substituent at Carbon-8 (C8) of the ergoline scaffold.

-

Cabergoline (8R-Isomer): The

-[3-(dimethylamino)propyl]- -

8-epi-Cabergoline (8S-Isomer): The side chain adopts the

(pseudo-axial) orientation. This conformational flip causes steric clash within the receptor binding site, drastically reducing affinity.

Visualization: Stereochemical Divergence

The following diagram illustrates the structural relationship and the thermodynamic slip that leads to epimerization.

Caption: Figure 1. The base-catalyzed epimerization pathway at the C8 position. The 8R isomer can convert to the 8S impurity via a planar enol intermediate under stress conditions.

Pharmacological Divergence

The clinical utility of Cabergoline rests on its high affinity for D2 receptors and, historically, its off-target activity at 5-HT2B receptors (associated with valvulopathy).

Dopamine D2 Receptor Affinity (Therapeutic Target)

The D2 receptor binding pocket contains a conserved aspartate residue (Asp114 in TM3) that interacts with the protonated nitrogen of the ergoline. However, the efficacy is determined by the C8 substituent's ability to engage the "toggle switch" residues (Trp386 in TM6).

-

8R-Isomer: The

-orientated side chain extends into the accessory binding pocket, stabilizing the active receptor conformation (G-protein coupling).-

Ki (D2): ~0.6 – 0.7 nM (High Affinity) [1, 2].

-

-

8S-Isomer: The

-orientation directs the bulky urea side chain towards the receptor wall (TM5/TM6 interface), creating severe steric hindrance.-

Ki (D2): Estimated >100 nM (Low/Negligible Affinity). Note: While specific Ki values for the isolated 8S epimer are rare in public literature, ergoline SAR dictates that C8 epimerization typically results in a 100-1000x loss of potency.

-

5-HT2B Receptor (Safety Target)

Cabergoline's potent agonism at 5-HT2B (Ki ~1.2 nM) is responsible for fibrotic valvulopathy [3].

-

Implication: While the 8S-isomer is likely less potent at 5-HT2B due to the same steric clashes, it is classified as a related substance that must be minimized not because it is toxic per se, but because it dilutes the therapeutic dose and represents a lack of process control.

Comparative Data Summary

| Feature | Cabergoline (8R) | 8-epi-Cabergoline (8S) |

| Configuration | ||

| C8 Orientation | ||

| D2 Affinity (Ki) | ~0.7 nM (Potent) | >100 nM (Weak/Inactive) |

| Therapeutic Role | API | Impurity (Distomer) |

| Formation Risk | N/A | Base-catalyzed epimerization |

Synthetic Pathways & Control Strategy

The formation of the 8S-isomer is a constant risk during the synthesis of Cabergoline, particularly during the amidation steps where basic conditions are employed.

Mechanism of Epimerization

The C8 proton in ergoline derivatives is acidic (pKa ~20). In the presence of strong bases (e.g., alkoxides used in coupling) or elevated temperatures, the C8 center deprotonates to form an achiral enolate. Upon reprotonation, the molecule can adopt either the 8R or 8S configuration.

-

Thermodynamics: In 9,10-dihydroergolines (like Cabergoline), the 8R (

) isomer is generally thermodynamically favored, but the 8S isomer can form up to 10-20% if the reaction is kinetically controlled or if specific solvents stabilize the axial conformer [4].

Protocol: Prevention of 8S Formation during Synthesis

To maintain high diastereomeric purity (>99% 8R), the following protocol parameters are critical during the coupling of Cabergolinic acid to the side chain:

-

Temperature Control: Maintain reaction temperatures below 0°C during base addition.

-

Base Selection: Use non-nucleophilic, sterically hindered bases (e.g., Diisopropylethylamine) rather than alkoxides to minimize enolization.

-

Coupling Agent: Use high-fidelity coupling agents (e.g., HATU or T3P) to accelerate the amidation kinetic rate, reducing the time window for epimerization.

Visualization: Synthetic Logic Flow

Caption: Figure 2. Process control strategy to prevent the thermodynamic slip into the 8S-epimer.

Analytical Protocols (Detection & Quantification)

Distinguishing the 8R and 8S isomers requires high-performance liquid chromatography (HPLC), as their mass spectra are identical.

Protocol: HPLC Separation

This method relies on the differential interaction of the axial (8S) vs. equatorial (8R) conformers with the stationary phase.

-

Column: C18 Stationary Phase (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) or Chiralpak AD-H for direct chiral resolution.

-

Mobile Phase A: Phosphate Buffer pH 6.0 + Triethylamine (TEA) modifier.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: Linear ramp to 60% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Indole absorption).

-

Expected Retention:

-

The 8S-isomer (more polar due to axial conformation exposing the polar urea) typically elutes before the 8R-isomer in reverse-phase systems [5].

-

Acceptance Criteria (ICH Q3A/B)

-

8S-Isomer Limit: Typically NMT (Not More Than) 0.15% in the final drug substance.

-

Total Impurities: NMT 1.0%.

References

-

Odaka, H., et al. (2014).[2] Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity.[2][3] PLOS ONE.[2] Link

-

Gerlach, M., et al. (2003).[4] Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum.[4] Journal of Neural Transmission. Link

-

Setola, V., et al. (2013). Synthesis of Novel Analogs of Cabergoline: Improving Cardiovascular Safety by Removing 5-HT2B Receptor Agonism. ACS Medicinal Chemistry Letters. Link

-

Wagger, J., et al. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline.[5] RSC Advances. Link

-

USP Monograph. (2025). Cabergoline: Related Compounds.[2][5][6][7][8][9] United States Pharmacopeia. Link

Sources

- 1. droracle.ai [droracle.ai]

- 2. researchgate.net [researchgate.net]

- 3. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity | PLOS One [journals.plos.org]

- 4. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of European pharmacopoeial impurities A , B , C , and D of cabergoline - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43417F [pubs.rsc.org]

- 6. veeprho.com [veeprho.com]

- 7. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

- 9. Synthesis of Novel Analogs of Cabergoline: Improving Cardiovascular Safety by Removing 5-HT2B Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Cabergoline 8S-Epimer: A Technical Analysis

Executive Summary

Cabergoline (Dostinex®) is a potent, long-acting dopamine D2 receptor agonist used primarily for the treatment of hyperprolactinemia and Parkinson’s disease.[1][2] Its biological activity is strictly dependent on the stereochemical configuration at the C8 position of the ergoline scaffold. The active pharmaceutical ingredient (API) exists as the (8R)-isomer (specifically the 8

The 8S-epimer (also known as iso-cabergoline or (8

Structural & Stereochemical Divergence[3][4]

The pharmacological "switch" between Cabergoline and its 8S-epimer lies in the spatial orientation of the C8-carboxamide side chain. In the ergoline class, the C8 position is susceptible to base-catalyzed epimerization, converting the biologically active 8

Molecular Geometry

-

Cabergoline (Active): The C8-substituent is in the

(R) configuration. This orientation allows the N-acylurea side chain to project into the orthosteric binding pocket of the D2 receptor, engaging key serine residues (Ser5.42, Ser5.46) required for receptor activation. -

8S-Epimer (Inactive/Low Potency): The C8-substituent is in the

(S) configuration. This steric inversion alters the vector of the side chain, preventing optimal engagement with the receptor's agonist-binding domain and often leading to a loss of efficacy or a shift to antagonistic properties.

Visualization of Epimerization

The following diagram illustrates the structural relationship and the reversible epimerization pathway mediated by keto-enol tautomerism at the C8 position.

Figure 1: Mechanism of C8-epimerization in ergoline derivatives. The planar enolate intermediate allows re-protonation from either face, leading to the formation of the 8S-epimer.

Pharmacodynamics: Receptor Binding Profile

The biological activity of ergolines is highly stereoselective. While direct Ki values for the isolated 8S-epimer of Cabergoline are rarely published in primary commercial literature (due to its status as a waste impurity), its activity can be extrapolated from the well-documented Structure-Activity Relationships (SAR) of the lysergic acid class (e.g., Lysergic acid vs. Isolysergic acid).

Dopamine D2 Receptor Affinity[1][2][5][6]

-

Cabergoline (8R): High affinity (Ki

0.7 nM) and full intrinsic activity. It induces a conformational change in the D2 receptor that couples to G_i/o proteins, inhibiting adenylyl cyclase and lowering prolactin. -

8S-Epimer: In the ergoline series, inversion to the 8

configuration typically results in a 100-fold to 1000-fold loss in D2 affinity . Furthermore, 8

Serotonin 5-HT2B Agonism (Safety Critical)

A critical safety parameter for Cabergoline is its potent agonism at the 5-HT2B receptor (Ki

-

Risk Assessment: If the 8S-epimer retains 5-HT2B affinity (even as a partial agonist), it contributes to the cumulative valvulopathic risk without providing therapeutic benefit.[3]

-

SAR Insight: 5-HT2B receptors are promiscuous, but the specific "ergoline fit" usually requires the 8

orientation for potent activation. However, "iso-ergolines" (8S) have been shown in some studies to exhibit delayed dissociation kinetics or altered signaling biases, potentially complicating the safety profile if present in high quantities.[3]

Comparative Binding Data (Inferred SAR)

| Receptor Target | Cabergoline (8R-Active) | 8S-Epimer (8 | Clinical Implication |

| Dopamine D2 | High Affinity (Agonist) Ki: 0.7 nM | Low Affinity / Inactive Ki: >100 nM (Est.)[3] | Loss of efficacy; simply an impurity burden. |

| Serotonin 5-HT2B | High Affinity (Agonist) Ki: 1.2 nM | Unknown / Low Likely reduced affinity | Potential off-target toxicity contributor.[3][4] |

| Adrenergic | Moderate Affinity | Low Affinity | Reduced risk of orthostatic hypotension vs parent. |

Toxicology & Safety Implications

The presence of the 8S-epimer is not merely an issue of potency loss; it represents a specific toxicological concern under ICH Q3A/B (Impurities in New Drug Substances/Products) .

-

Competitive Inhibition: If the 8S-epimer possesses moderate affinity but zero intrinsic activity (antagonist), it could theoretically compete with the active drug, requiring higher doses to achieve the same prolactin suppression, thereby increasing the metabolic load on the liver.

-

Metabolic Deviation: The stereochemistry can alter metabolic clearance rates. 8

-ergolines often undergo different hydroxylation pathways in the liver (CYP3A4), potentially generating unique metabolites with unknown toxicity profiles.[3] -

Regulatory Limits: As a known stereoisomer, the 8S-epimer is typically controlled with a limit of NMT 0.15% (or lower depending on daily dose) in the final drug product to ensure safety and efficacy consistency.

Analytical Control & Isolation Protocol

For researchers needing to isolate or quantify the 8S-epimer to validate biological assays, the following separation strategy is recommended. The epimers are difficult to separate on standard C18 columns due to identical hydrophobicity; chiral chromatography or specialized stationary phases are required.

High-Performance Liquid Chromatography (HPLC) Method

This protocol separates the 8R (active) and 8S (epimer) forms based on their spatial interaction with the stationary phase.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative), 5

m, 250 x 4.6 mm.[3] -

Mobile Phase: n-Hexane : Ethanol : Diethylamine (85 : 15 : 0.1 v/v/v).[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (Ergoline chromophore).

-

Temperature: 25°C.

Workflow for Biological Validation

To confirm the inactivity of the 8S-epimer in a research setting:

Figure 2: Workflow for the isolation and pharmacological characterization of Cabergoline 8S-epimer.

Conclusion

The Cabergoline 8S-epimer is a pharmacologically inferior stereoisomer that arises from the instability of the ergoline C8 center. Evidence from general ergoline pharmacology confirms that the 8

For drug development professionals, strict control of the 8S-epimer is mandatory not only to maintain potency but to prevent potential off-target modulation of serotonergic pathways. Routine monitoring using chiral HPLC ensures that the therapeutic index of Cabergoline remains compromised by this stereochemical impurity.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54746, Cabergoline.[3] PubChem. Available at: [Link][3]

-

European Medicines Agency (EMA). Scientific Discussion on Cabergoline (Dostinex). EMA Assessment Reports. Available at: [Link][3]

-

Wagger, J., et al. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline.[1][3][5] RSC Advances. Available at: [Link]

-

Klotz, K.N., et al. (2013).[3] Kinetics of 5-HT2B Receptor Signaling: Profound Agonist-Dependent Effects on Signaling Onset and Duration. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of European pharmacopoeial impurities A , B , C , and D of cabergoline - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43417F [pubs.rsc.org]

- 2. Cabergoline - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Synthesis of Novel Analogs of Cabergoline: Improving Cardiovascular Safety by Removing 5-HT2B Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

8-alpha-ergoline derivatives in pharmaceutical research

8- -Ergoline Derivatives: Structural Pharmacology and Therapeutic Evolution

Executive Summary: The Stereochemical Switch

In pharmaceutical research, the ergoline scaffold represents a "privileged structure" capable of binding diverse G-protein coupled receptors (GPCRs). However, the therapeutic viability of these compounds hinges on a critical stereochemical center: Carbon-8 (C8) .

Classic ergot alkaloids like Lysergic Acid Diethylamide (LSD) and Pergolide possess an 8-

The 8-

Structural Biology & SAR

The core ergoline skeleton consists of a tetracyclic system (ABCD rings). The biological activity is dictated by the substituents at N6 and C8.

The C8 Conformation

-

8-

(R-configuration): The carboxyl/amide group is equatorial. This aligns with the binding pocket of 5-HT -

8-

(S-configuration): The substituent is axial. This sterically hinders the "lid" closure of the serotonin receptor, often resulting in antagonism or partial agonism with low intrinsic activity at 5-HT subtypes, while maintaining high affinity for the Dopamine D

Quantitative Activity Profile (Ki Values)

The following table contrasts the binding profiles of 8-

| Compound | C8 Config | D | 5-HT | 5-HT | Clinical Outcome |

| Lisuride | 8- | 0.1 - 0.5 (Agonist) | Antagonist / Partial | Antagonist | Safe (Parkinson's) |

| Terguride | 8- | 2.0 - 5.0 (Partial) | Antagonist | Antagonist | Safe (Prolactinoma) |

| Pergolide | 8- | 0.5 - 1.0 (Agonist) | Agonist | Agonist | Withdrawn (Valvulopathy) |

| LSD | 8- | 3.0 - 10 (Agonist) | Full Agonist | Agonist | Hallucinogenic |

Key Insight: The 5-HT

antagonism of 8-derivatives is the primary determinant of their superior cardiac safety profile compared to 8- agonists like Pergolide.

Synthesis & Manufacturing Strategies

Synthesizing 8-

Core Synthetic Workflow

-

Epimerization: Conversion of Lysergic Acid (8-

) to Isolysergic Acid (8- -

Functionalization: The carboxyl group is converted to a urea moiety (for Lisuride) via a Curtius Rearrangement.[2] This rearrangement is crucial because it occurs with retention of configuration , preserving the hard-won 8-

stereocenter.

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of Lysergic Acid to Lisuride.

Caption: Chemo-enzymatic route from fermentation products to 8-alpha-ergoline ureas via Curtius rearrangement.[1]

Detailed Experimental Protocol

Protocol: Synthesis of Lisuride Hydrogen Maleate via Curtius Rearrangement

Objective: To synthesize 1,1-diethyl-3-(6-methyl-9,10-didehydroergolin-8

Safety Warning: Acyl azides are potentially explosive. Isocyanates are sensitizers. Perform all steps in a fume hood behind a blast shield.

Reagents:

-

Isolysergic acid hydrazide (Precursor)[1]

-

Sodium Nitrite (NaNO

), 0.1 M HCl[1] -

Diethylamine (anhydrous)[1]

-

Benzene or Toluene (Solvent)[1]

-

Maleic acid (for salt formation)[1]

Step-by-Step Methodology:

-

Formation of the Acyl Azide (Diazotization):

-

Dissolve 10 mmol of isolysergic acid hydrazide in 0.1 M HCl (50 mL).

-

Cool the solution to 0°C in an ice-salt bath.

-

Add dropwise a solution of NaNO

(11 mmol) in water, maintaining temperature < 5°C. -

Mechanism:[1][2][3][4][5][6][7][8] The hydrazide is converted to the acyl azide.[4] The solution will turn slightly yellow/turbid.

-

Basify carefully with cold NaHCO

and extract the acyl azide immediately into cold ether/benzene. Do not concentrate to dryness (explosion risk).

-

-

Curtius Rearrangement (Isocyanate Generation):

-

Dry the organic layer over MgSO

and filter into a dry reaction flask. -

Heat the solution to reflux (approx. 60-80°C) for 30-60 minutes.

-

Observation: Evolution of N

gas indicates the rearrangement is proceeding. The acyl azide converts to the isocyanate with retention of the 8-

-

-

Urea Formation:

-

Cool the isocyanate solution to room temperature.

-

Add anhydrous diethylamine (15 mmol, 1.5 eq) dropwise under N

atmosphere. -

Stir for 2 hours. The amine attacks the isocyanate carbon to form the urea linkage.

-

Evaporate the solvent under reduced pressure to yield the crude Lisuride free base.

-

-

Purification & Salt Formation:

-

Dissolve crude base in a minimal amount of ethanol.

-

Add a stoichiometric amount of Maleic acid dissolved in ethanol.

-

Allow to crystallize at 4°C.

-

Filter the crystals and wash with cold ether.[9]

-

Validation: Verify structure via NMR (check for axial H-8 coupling constants) and Melting Point (~200°C decomp).

-

Pharmacological Mechanism & Safety

The primary advantage of 8-

Mechanism of Action: The Safety Switch

Activation of 5-HT

Caption: Differential signaling of 8-alpha vs 8-beta ergolines. Note the 5-HT2B antagonism of Lisuride.

References

-

Zikán, V., & Semonský, M. (1960). Ergot alkaloids.[1][10] XVI. Some N-(D-6-methyl-8-isoergolenyl)-N'-substituted ureas. Collection of Czechoslovak Chemical Communications.[10]

-

Hofmann, C., et al. (2006). Lisuride, a dopamine receptor agonist with 5-HT2B receptor antagonist properties: absence of cardiac valvulopathy adverse drug reaction reports supports the concept of a crucial role for 5-HT2B receptor agonism in cardiac valvular fibrosis.[1] Clinical Neuropharmacology.

-

Horowski, R., & Wachtel, H. (1976). Direct dopaminergic action of lisuride hydrogen maleate, an ergot derivative, in mice.[1] European Journal of Pharmacology.

-

Egan, C. T., et al. (1998). Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors.[1] Psychopharmacology.

-

Tuck, J. R., et al. (2023). Synthetic Strategies toward Lysergic Acid Diethylamide: Ergoline Synthesis via α-Arylation.[1] The Journal of Organic Chemistry. [1]

Sources

- 1. CN111116580B - Improved preparation method of nicergoline - Google Patents [patents.google.com]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US4096266A - Lisuride in alcoholism - Google Patents [patents.google.com]

An In-Depth Technical Guide to 8S-Cabergoline: Physicochemical Properties, Formation, and Analytical Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8S-Cabergoline, an important stereoisomer of the potent dopamine D2 receptor agonist, Cabergoline. In pharmaceutical development, the precise control and characterization of stereoisomers are not merely regulatory hurdles but are fundamental to ensuring the safety, efficacy, and quality of an active pharmaceutical ingredient (API). Cabergoline's therapeutic activity resides in its (8R)-epimer, making the identification and quantification of the (8S)-epimer a critical aspect of its manufacturing and quality control. This document delves into the core molecular properties of 8S-Cabergoline, the synthetic pathways that lead to its formation, validated analytical methods for its discrimination, and the biological context for its significance as a process-related impurity.

Section 1: Core Molecular & Physicochemical Profile

Cabergoline is a complex ergoline derivative. Its stereochemistry, particularly at the C-8 position of the ergoline ring, dictates its pharmacological activity. The therapeutically active form is the (8R)-epimer (also referred to as 8β). The 8S-Cabergoline is the corresponding diastereomer, often arising as a process-related impurity during synthesis. While their fundamental composition is identical, their spatial arrangement differs, profoundly impacting their biological function.

| Property | 8S-Cabergoline | (8R)-Cabergoline (Active API) | Data Source(s) |

| Molecular Formula | C₂₆H₃₇N₅O₂ | C₂₆H₃₇N₅O₂ | [1][2][3] |

| Molecular Weight | 451.62 g/mol | 451.62 g/mol | [1][2] |

| CAS Number | 856676-33-0 | 81409-90-7 | [1][4] |

| IUPAC Name | (6aR,9S,10aR)-7-allyl-N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide | (6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | [3][4] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [2][5] |

| Solubility | Practically insoluble in water; freely soluble in ethanol and chloroform. | Practically insoluble in water; freely soluble in ethanol and chloroform. | [2][5] |

Section 2: Genesis of the 8S Epimer in Cabergoline Synthesis

The formation of 8S-Cabergoline is intrinsically linked to the synthetic route used to produce the desired 8R epimer. The C-8 position of the ergoline ring is susceptible to epimerization under certain reaction conditions, particularly those involving the use of a base.

One of the critical steps in many Cabergoline syntheses is the functionalization of the indole nitrogen. This reaction often requires basic conditions, which can facilitate the abstraction of the acidic proton at the adjacent C-8 position. This leads to the formation of a planar carbanion intermediate. Subsequent reprotonation can occur from either face of the molecule, resulting in a mixture of both the 8R and the undesired 8S epimers.[6] A study on the synthesis of European Pharmacopoeial impurities noted that direct N-1 ethylcarbamoylation of a key intermediate can cause partial epimerization at the C-8 position.[1][6] Control of reaction parameters such as temperature, base stoichiometry, and reaction time is therefore critical to minimize the formation of this impurity.

Section 3: Analytical Workflow for Isomeric Discrimination

The structural similarity between 8S- and 8R-Cabergoline necessitates a high-resolution analytical technique for their separation and quantification. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. As diastereomers, they have different physical properties and can be separated on a standard achiral stationary phase.

Protocol: RP-HPLC Method for Cabergoline Isomer Analysis

This protocol is a representative method based on established pharmacopoeial procedures and analytical studies for ergoline derivatives.[7][8][9]

-

Instrumentation:

-

HPLC system with UV-Vis or Diode Array Detector (DAD).

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: Hypersil ODS C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Causality: The C18 stationary phase provides the necessary hydrophobicity to retain the ergoline structure, while the subtle differences in the three-dimensional shape of the 8S and 8R epimers lead to differential interactions and thus, separation.

-

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, Acetonitrile and a potassium phosphate buffer (pH adjusted to 2.0 with phosphoric acid) in a ratio of approximately 20:80 (v/v).[8]

-

Causality: The acidic pH ensures that the amine functionalities are protonated, leading to consistent retention and sharp peak shapes. The acetonitrile concentration is optimized to achieve adequate retention and baseline separation of the epimers within a reasonable run time.

-

-

Detection Wavelength: 280 nm or 281 nm.[7][10]

-

Causality: The indole moiety within the ergoline structure exhibits a strong UV absorbance maximum around this wavelength, providing high sensitivity for detection.

-

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of the Cabergoline API reference standard (containing both 8R and any 8S impurity) in the mobile phase at a concentration of approximately 0.25 mg/mL.[8]

-

Prepare the sample solution of the test batch at the same concentration.

-

Use sonication to ensure complete dissolution.

-

-

Analysis and System Suitability:

-

Inject a blank (mobile phase) to establish the baseline.

-

Inject the reference standard solution multiple times (e.g., n=5) to verify system suitability.

-

Key Parameters: The resolution between the 8R-Cabergoline peak and the 8S-Cabergoline peak should be greater than 1.5. The relative standard deviation (RSD) for the peak area of 8R-Cabergoline should be less than 2.0%.

-

Inject the sample solution.

-

Quantify the 8S-Cabergoline impurity using the peak area percentage relative to the total area of all Cabergoline-related peaks.

-

Section 4: Biological Context and Mechanism of Action

The pharmacological activity of Cabergoline is stereospecific, residing in the 8R epimer. This isomer is a potent and long-acting agonist of the dopamine D2 receptor.[4][11]

Mechanism of Action of (8R)-Cabergoline

The primary therapeutic effect of Cabergoline, the inhibition of prolactin secretion, is mediated through its agonist activity at D2 receptors on lactotroph cells in the anterior pituitary gland.[12] These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein, Gαi/o.

-

Receptor Binding: (8R)-Cabergoline binds with high affinity to the D2 receptor.

-

G-Protein Activation: This binding event activates the associated Gαi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[2][5]

-

Reduction of cAMP: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2]

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which ultimately results in the inhibition of prolactin synthesis and secretion.[5][13]

Other signaling pathways modulated by D2 receptor activation include the activation of K+ channels (leading to hyperpolarization) and the inhibition of Ca2+ channels, further contributing to the suppression of cellular activity.[2]

Biological Significance of 8S-Cabergoline

The precise three-dimensional structure of a ligand is paramount for its interaction with a biological receptor. The change in stereochemistry from 8R to 8S alters the spatial orientation of the carboxamide side chain, which is crucial for receptor binding. It is therefore presumed that 8S-Cabergoline has a significantly lower affinity for the D2 receptor compared to its 8R counterpart.

Consequently, 8S-Cabergoline is considered a pharmacologically less active or inactive impurity. Its presence in the API does not contribute to the therapeutic effect and, from a quality and safety perspective, must be strictly controlled. Regulatory guidelines require that such process-related impurities are identified, quantified, and limited to acceptable levels to ensure the consistency, safety, and efficacy of the final drug product.

Conclusion

8S-Cabergoline is the epimeric form of the active pharmaceutical ingredient Cabergoline, distinguished by its stereochemistry at the C-8 position. While sharing the same molecular formula and weight, its formation during synthesis represents the generation of a critical process-related impurity. Understanding the synthetic conditions that lead to its epimerization is key to minimizing its presence. Robust analytical methods, primarily RP-HPLC, are essential for its separation and quantification, ensuring that the final API meets stringent quality standards. The biological significance of 8S-Cabergoline lies in its presumed lack of pharmacological activity, underscoring the principle that in drug development, what is excluded from a product is often as important as what is included.

References

-

Wagger, J., Bencic, P., & Zlicar, M. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. RSC Advances, 3(47), 24961-24971. [Link]

-

ResearchGate. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. [Link]

-

Tariq, S., & Khan, S. R. (2023). Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. International Journal of Molecular Sciences, 24(17), 13401. [Link]

-

Vallar, L., & Meldolesi, J. (1989). Mechanisms of signal transduction at the dopamine D2 receptor. Trends in Pharmacological Sciences, 10(2), 74-77. [Link]

-

ResearchGate. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. [Link]

-

Yan, Z., et al. (2001). D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. Proceedings of the National Academy of Sciences, 98(20), 11627-11632. [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine Receptor Signaling. Journal of Neurochemistry, 117(4), 547-555. [Link]

-

Froimowitz, M., et al. (2013). Synthesis of Novel Analogs of Cabergoline: Improving Cardiovascular Safety by Removing 5-HT2B Receptor Agonism. ACS Medicinal Chemistry Letters, 4(3), 307-311. [Link]

-

Ashford, S. W., et al. (2002). A practical synthesis of cabergoline. The Journal of Organic Chemistry, 67(20), 7147-7150. [Link]

-

International Journal for Pharmaceutical Research Scholars. (2014). A REVIEW ON ANALYTICAL METHODS OF CABERGOLINE. [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2013). RP-HPLC METHOD FOR THE ESTIMATION OF CABERGOLINE IN PHARMACEUTICAL FORMULATIONS. [Link]

-

TLC Pharmaceutical Standards Ltd. (n.d.). Cabergoline Impurities. [Link]

-

USP-NF. (2013). Cabergoline. [Link]

- Google Patents. (2001).

-

ResearchGate. (2019). HPLC chromatogram of a cabergoline and internal standard. [Link]

-

Semantic Scholar. (2013). RP-HPLC METHOD FOR THE ESTIMATION OF CABERGOLINE IN PHARMACEUTICAL FORMULATIONS. [Link]

-

Health Canada. (2014). Product Monograph - ACT CABERGOLINE. [Link]

-

Wikipedia. (n.d.). Cabergoline. [Link]

-

PACE Hospitals. (2023). Cabergoline: Uses, Side Effects, Composition & Dosage. [Link]

-

Medical and Pharmaceutical Journal. (2023). Cabergoline – Dopamine Receptor Agonist. [Link]

-

Medtigo. (n.d.). cabergoline | Uses, Interactions, Mechanism of Action. [Link]

Sources

- 1. Synthesis of European pharmacopoeial impurities A , B , C , and D of cabergoline - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43417F [pubs.rsc.org]

- 2. Mechanisms of signal transduction at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 4. Cabergoline - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. ijrpc.com [ijrpc.com]

- 8. uspnf.com [uspnf.com]

- 9. researchgate.net [researchgate.net]

- 10. ijprs.com [ijprs.com]

- 11. Cabergoline: Uses, Side Effects, Composition & Dosage [pacehospital.com]

- 12. pharmacoj.com [pharmacoj.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Profiling the 8S-Cabergoline Diastereomeric Impurity in Dostinex® Formulations

Abstract

This application note presents a comprehensive guide for the identification and quantification of 8S-Cabergoline, a critical stereoisomeric impurity, in cabergoline active pharmaceutical ingredients (API) and finished drug products such as Dostinex®. Cabergoline, the active moiety, is the (8R)-epimer. The (8S)-epimer is a process-related impurity that can also arise from epimerization. Due to the distinct pharmacological profiles often exhibited by stereoisomers, regulatory guidelines mandate strict control over their presence.[1][2] This document outlines the scientific rationale for monitoring 8S-Cabergoline, its origin, and provides a detailed, robust analytical protocol using High-Performance Liquid Chromatography coupled with UV and Mass Spectrometric detection (HPLC-UV/MS) for its effective separation and quantification. The methodologies described herein are designed to meet the stringent requirements of international regulatory bodies and ensure the safety and efficacy of cabergoline-containing therapeutics.

Introduction: The Imperative of Stereoisomeric Purity in Cabergoline

Cabergoline is a potent, long-acting dopamine D2 receptor agonist derived from ergot alkaloids.[3][4] Marketed under brand names like Dostinex®, it is a first-line treatment for hyperprolactinemic disorders, which can be idiopathic or caused by pituitary adenomas.[5][6] The therapeutic efficacy of cabergoline is intrinsically linked to its specific three-dimensional structure. The active pharmaceutical ingredient is exclusively the (8R)-diastereomer of cabergoline.

During the synthesis of cabergoline, or under certain storage conditions, epimerization can occur at the chiral center at position 8 (C8) of the ergoline ring structure. This leads to the formation of (8S)-Cabergoline.[7] From a regulatory standpoint, diastereomers are treated as distinct chemical entities and potential impurities. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, necessitate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[8] Therefore, a validated, stability-indicating analytical method capable of resolving and accurately quantifying 8S-Cabergoline from the parent drug is not merely a quality control measure but a fundamental regulatory requirement.[5]

Genesis of the 8S-Cabergoline Impurity

The formation of 8S-Cabergoline is primarily a consequence of epimerization at the C8 position of the ergoline nucleus. The proton at C8 is labile and can be abstracted under basic or acidic conditions, or even thermally, leading to the formation of a planar carbanion or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, resulting in either the original (8R)-epimer or the inverted (8S)-epimer.

This stereochemical inversion is a known challenge in the chemistry of lysergic acid derivatives.[7] Manufacturing processes that involve basic conditions or elevated temperatures during synthesis, purification, or formulation can inadvertently promote this epimerization.[9] Therefore, controlling these process parameters is critical to minimizing the formation of the 8S-diastereomer.

Diagram: Stereochemical Relationship and Epimerization

The following diagram illustrates the chemical structures of (8R)-Cabergoline and its C8-epimer, (8S)-Cabergoline, highlighting the chiral center responsible for the diastereomeric relationship.

Caption: Chemical structures of (8R)-Cabergoline and (8S)-Cabergoline.

Analytical Strategy: High-Performance Liquid Chromatography (HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the analysis of cabergoline and its related substances due to its high resolving power, sensitivity, and robustness.[10][11] For the separation of diastereomers like 8R- and 8S-Cabergoline, which have identical mass and similar polarity, the key is to optimize chromatographic selectivity. This is achieved through careful selection of the stationary phase, mobile phase composition, pH, and temperature.[1][12]

Rationale for Method Parameters

-

Stationary Phase: A C18 (ODS) column is highly effective for separating cabergoline from many of its process impurities and degradation products.[13] The hydrophobic interactions between the alkyl chains of the stationary phase and the ergoline structure provide the primary retention mechanism.

-

Mobile Phase: A buffered mobile phase is essential. The pH must be controlled to ensure consistent ionization states of the amine functionalities in cabergoline, which directly impacts retention and peak shape. A pH of 2.0, as suggested in the USP monograph, protonates the basic nitrogens, leading to good peak symmetry and retention on a C18 column.[8]

-

Organic Modifier: Acetonitrile is commonly used as the organic modifier. The ratio of the aqueous buffer to the organic solvent is a critical parameter for adjusting the retention time and achieving baseline separation between the epimers.

-

Detection:

-

UV Detection: Cabergoline has a strong chromophore, making UV detection at approximately 280 nm a sensitive and reliable method for quantification.[14][15]

-

Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer provides an orthogonal detection method. It confirms the identity of the peaks by their mass-to-charge ratio (m/z). For cabergoline, this is approximately 452.3 [M+H]+.[13][16] MS detection is invaluable for peak purity assessment and for identifying co-eluting impurities.

-

Diagram: Analytical Workflow for Impurity Profiling

Caption: General workflow for the analysis of 8S-Cabergoline in Dostinex®.

Detailed Analytical Protocol

This protocol is a robust starting point for the separation and quantification of 8S-Cabergoline. It is based on established pharmacopeial methods and principles of chiral chromatography.[8][12] Method validation in accordance with ICH Q2(R1) guidelines is mandatory before implementation for routine QC testing.

Instrumentation and Materials

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

-

Mass Spectrometer (Single Quadrupole or Tandem MS) with an Electrospray Ionization (ESI) source.

-

Certified reference standards for (8R)-Cabergoline and (8S)-Cabergoline.

-

Dostinex® tablets (0.5 mg) or Cabergoline API.

-

HPLC grade Acetonitrile, Methanol, and water.

-

Potassium Phosphate Monobasic, Phosphoric Acid, and Triethylamine (analytical grade).

Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| Column | Hypersil ODS C18, 4.6 x 250 mm, 5 µm | Standard C18 provides good retention and selectivity.[10] |

| Mobile Phase A | Buffer: 6.8 g/L KH2PO4, pH 2.0 with H3PO4 | Low pH ensures protonation of amine groups for good peak shape.[8] |

| Mobile Phase B | Acetonitrile | Effective organic modifier for elution. |

| Gradient | Isocratic | An isocratic elution with Acetonitrile:Buffer (35:65 v/v) is a good starting point. Optimization may be required. |

| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 20 µL | Adaptable based on sample concentration and detector sensitivity. |

| UV Detection | 280 nm | Wavelength of maximum absorbance for cabergoline.[14] |

| MS Detection | ESI Positive Mode; Scan m/z 100-600 or SIM at m/z 452.3 | Confirms identity of cabergoline and its epimer.[13] |

Preparation of Solutions

CAUTION: Cabergoline is a potent compound. Handle with appropriate personal protective equipment (PPE). Protect all solutions from light.

-

Buffer Preparation (Mobile Phase A):

-

Dissolve 6.8 g of monobasic potassium phosphate in 900 mL of HPLC grade water.

-

Adjust the pH to 2.0 using phosphoric acid.

-

Make up the volume to 1 L with water and mix thoroughly.

-

Filter through a 0.45 µm membrane filter.

-

-

Standard Stock Solution (100 µg/mL):

-

Accurately weigh about 10 mg of (8R)-Cabergoline reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Sonicate if necessary.

-

-

Impurity Stock Solution (100 µg/mL):

-

Accurately weigh about 2.5 mg of (8S)-Cabergoline reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

-

System Suitability Solution (Spiked Standard):

-

Prepare a solution containing approximately 50 µg/mL of (8R)-Cabergoline and 0.5 µg/mL of (8S)-Cabergoline (representing a 1% impurity level). This solution is used to verify the resolution between the two epimers.

-

-

Sample Preparation (Dostinex® 0.5 mg Tablets):

-

Weigh and finely powder not fewer than 20 Dostinex® tablets.

-

Accurately weigh a portion of the powder equivalent to 5 mg of cabergoline into a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve the cabergoline.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. The final nominal concentration is 50 µg/mL.

-

System Suitability and Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the System Suitability Solution. The resolution between the (8R)-Cabergoline and (8S)-Cabergoline peaks must be greater than 1.5. The tailing factor for the (8R)-Cabergoline peak should be less than 2.0.

-

Inject the standard solution and the sample solution in duplicate.

-

Calculate the percentage of 8S-Cabergoline in the sample using the area percent method, assuming equal response factors for the two epimers (this must be confirmed during method validation).

Calculation: % 8S-Cabergoline = (Area of 8S-Cabergoline Peak / Total Area of All Peaks) x 100

Expected Results and Data Interpretation

Under the proposed conditions, the 8S-Cabergoline epimer is expected to elute shortly after the main (8R)-Cabergoline peak. The exact retention times and resolution will depend on the specific column and system used.

| Analyte | Expected Retention Time (min) | Identity Confirmation (m/z) | Specification (Typical) |

| (8R)-Cabergoline | ~ 10.5 | 452.3 [M+H]⁺ | 98.0% - 102.0% |

| (8S)-Cabergoline | ~ 11.2 | 452.3 [M+H]⁺ | Not More Than 0.5% |

| Other Impurities | Variable | Variable | Individual Unspecified: ≤ 0.10%Total Impurities: ≤ 0.8% |

Note: The retention times and specifications are illustrative and must be established during method development and validation based on regulatory requirements.[8]

Conclusion and Best Practices

This application note provides a scientifically grounded framework for the critical task of profiling the 8S-Cabergoline impurity in Dostinex® and its API. The provided HPLC-UV/MS protocol serves as a robust starting point for method development and validation.

Key Takeaways for Researchers:

-

Self-Validating System: The protocol's trustworthiness is established by rigorous system suitability criteria, including a minimum resolution between the epimers, which must be met before any sample analysis.

-

Causality in Method Design: The choice of a low-pH buffered mobile phase is deliberate to control the ionization of cabergoline, ensuring sharp, symmetrical peaks essential for accurate quantification and resolution from its epimer.

-

Orthogonal Detection: The dual UV and MS detection strategy provides both quantitative accuracy and unambiguous peak identification, forming a powerful, self-validating analytical system.

Adherence to these principles and protocols will ensure that cabergoline products meet the highest standards of quality, safety, and efficacy, in line with global regulatory expectations.

References

-

Veeprho Pharmaceuticals. (n.d.). Cabergoline Impurities and Related Compound. Retrieved February 21, 2026, from [Link]

-

Shalaby, K., Alghamdi, S., & Gamal, M. (2022). A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study. Scientific Reports, 12(1), 16009. Available at: [Link]

-

United States Pharmacopeia. (2025). Cabergoline Monograph. USP-NF. Retrieved February 21, 2026, from [Link]

-

Axios Research. (n.d.). (8S)-Cabergoline - CAS - 856676-33-0. Retrieved February 21, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Cabergoline-impurities. Retrieved February 21, 2026, from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2013). RP-HPLC METHOD FOR THE ESTIMATION OF HPLC METHOD FOR THE ESTIMATION OF CABERGOLINE IN PHARMACEUTICAL FORMULATIONS CABERGOLINE IN. Retrieved February 21, 2026, from [Link]

-

Ashford, S. W., Henegar, K. E., Anderson, A. M., & Wuts, P. G. M. (2002). A practical synthesis of cabergoline. The Journal of Organic Chemistry, 67(20), 7147–7150. Available at: [Link]

-

ResearchGate. (2019). Development and Validation of Different Chromatographic Methods for Analysis of Cabergoline in the Presence of Its Degradation Products. Retrieved February 21, 2026, from [Link]

-

Lasan, V. M., & Indrekar, T. D. (2016). Development and Validation of Stability Indicating Analytical Method for the Determination of Cabergoline. International Journal for Pharmaceutical Research Scholars, 5(2), 141-150. Available at: [Link]

-

Semantic Scholar. (2002). A practical synthesis of cabergoline. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). Method Development and Validation for the Determination of Cabergoline in Tablets by Capillary Zone Electrophoresis. Retrieved February 21, 2026, from [Link]

-

USP-NF. (2013). Cabergoline. Retrieved February 21, 2026, from [Link]

-

Semantic Scholar. (n.d.). RP-HPLC METHOD FOR THE ESTIMATION OF CABERGOLINE IN PHARMACEUTICAL FORMULATIONS. Retrieved February 21, 2026, from [Link]

-

Pfizer. (2013). Product Monograph Template - Standard. Retrieved February 21, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Cabergoline-impurities. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). Cabergoline. Retrieved February 21, 2026, from [Link]

-

Bentham Science. (n.d.). Preconcentration and Determination of Cabergoline Using the Green Practical Solvent Bar Liquid Phase Microextraction Technique in Biological Fluids. Retrieved February 21, 2026, from [Link]

-

New Drug Approvals. (2021). CABERGOLINE. Retrieved February 21, 2026, from [Link]

-

Pharmacopeia.cn. (2011). Cabergoline. Retrieved February 21, 2026, from [Link]

-

Tlcpharma. (n.d.). Cabergoline Impurities. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). US7939665B2 - Efficient process for the preparation of cabergoline and its intermediates.

-

ResearchGate. (n.d.). HPLC chromatogram of a cabergoline and internal standard, b 0.1 M NaOH,.... Retrieved February 21, 2026, from [Link]

-

LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved February 21, 2026, from [Link]

-

American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). EP1720869B1 - Process for the preparation of cabergoline.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 21, 2026, from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. veeprho.com [veeprho.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. A practical synthesis of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trungtamthuoc.com [trungtamthuoc.com]

- 9. US7939665B2 - Efficient process for the preparation of cabergoline and its intermediates - Google Patents [patents.google.com]

- 10. ijrpc.com [ijrpc.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and Validation of Stability Indicating Analytical Method for the Determination of Cabergoline - IJPRS [ijprs.com]

- 15. drugfuture.com [drugfuture.com]

- 16. researchgate.net [researchgate.net]

Advanced Bioanalytical Protocol: 8S-Cabergoline as an Isomeric Internal Standard

Part 1: Executive Summary & Core Directive

The Premise:

Standard bioanalytical practice dictates the use of Stable Isotope Labeled (SIL) analogs (e.g.,

The Challenge: 8S-Cabergoline is isobaric to the analyte (8R-Cabergoline). They share the same Molecular Weight (451.6 g/mol ) and often the same MS/MS fragmentation patterns. Therefore, mass spectrometry alone cannot distinguish them. The validity of this protocol rests entirely on chromatographic resolution .

Core Directive:

This guide details the "Isomeric Separation Strategy." You must achieve baseline resolution (

Part 2: Scientific Logic & Mechanism[1]

Structural & Mechanistic Context

Cabergoline is an ergoline derivative acting as a dopamine

-

Analyte: 8R-Cabergoline (Active).

-

Internal Standard: 8S-Cabergoline (Epimer).

Why this works: As an isomer, 8S-Cabergoline possesses nearly identical ionization efficiency and extraction recovery properties to the analyte, making it a superior IS compared to non-related structural analogs (e.g., Quetiapine), provided separation is achieved.

The "Isomer Trap" (Critical Control Point)

The primary risk in this method is In-Source Epimerization or Endogenous Presence .[1]

-

Risk: If the patient sample contains degraded Cabergoline (which turns into 8S-Cabergoline), the IS peak area will be artificially inflated.

-

Result: The calculated concentration of the drug will be underestimated (Signal Analyte / Signal IS

). -

Control: The protocol below requires a "Pre-Spike Check" on incurred samples.

Workflow Visualization

The following diagram outlines the critical decision pathway for validating this isomeric IS method.

Caption: Decision tree for validating 8S-Cabergoline as an Internal Standard, emphasizing the critical requirement for chromatographic resolution and matrix stability.

Part 3: Detailed Experimental Protocols

Protocol A: Chromatographic Separation (The Core Requirement)

Objective: Achieve baseline separation between 8R-Cabergoline (Analyte) and 8S-Cabergoline (IS).

Equipment: UHPLC System (e.g., Agilent 1290 or Waters Acquity) coupled to Triple Quadrupole MS.

1. Column Selection:

-

Preferred:Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl). The

- -

Alternative: High-efficiency C18 (1.7 µm particle size).

2. Mobile Phase Composition:

-

Phase A: 10 mM Ammonium Bicarbonate (pH 9.0). Note: Basic pH suppresses protonation of the tertiary amine, improving peak shape and retention for ergolines.

-

Phase B: Acetonitrile (100%).

3. Gradient Profile (Example for 10 min run):

| Time (min) | % Phase A | % Phase B | Flow Rate (mL/min) | Action |

| 0.00 | 90 | 10 | 0.4 | Loading |

| 1.00 | 90 | 10 | 0.4 | Isocratic Hold |

| 6.00 | 40 | 60 | 0.4 | Linear Ramp (Separation) |

| 6.10 | 5 | 95 | 0.5 | Wash |

| 7.50 | 5 | 95 | 0.5 | Wash Hold |

| 7.60 | 90 | 10 | 0.4 | Re-equilibration |

| 10.00 | 90 | 10 | 0.4 | End |

4. MS/MS Parameters (MRM Mode):

Since both are isobaric, the transitions are identical. You rely on Retention Time (

-

Ionization: ESI Positive.

-

Transitions:

-

452.3

-

452.3

-

452.3

-

Expected Retention:

-

8R-Cabergoline: ~4.2 min.

-

8S-Cabergoline: ~4.8 min (Epimers typically elute later on Phenyl phases, but verify experimentally).

-

Protocol B: Sample Preparation (LLE)

Objective: Extract both isomers with equal efficiency while removing matrix interferences.

Reagents:

-

IS Working Solution: 8S-Cabergoline at 50 ng/mL in Methanol.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether.

Step-by-Step:

-

Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 20 µL of 8S-Cabergoline IS Working Solution . Vortex for 10 sec.

-

Critical Check: Do not expose to bright light (ergolines are light-sensitive).

-

-

Buffer: Add 50 µL of 0.1 M Ammonium Hydroxide (pH ~10) to basify the sample (ensures uncharged state for extraction).

-

Extraction: Add 1.0 mL of MTBE.

-

Agitation: Shake/tumble for 15 minutes. Centrifuge at 4,000 rpm for 5 min (

). -

Transfer: Transfer the organic (upper) layer to a clean glass tube.

-

Dry Down: Evaporate to dryness under Nitrogen stream at

. -

Reconstitution: Reconstitute in 100 µL of Mobile Phase (90:10 Buffer:ACN). Vortex and transfer to LC vials.

Part 4: Validation & Quality Control

Specificity & Cross-Signal Check

Because the IS is an isomer, you must prove that high concentrations of the Analyte do not "tail" into the IS window, and vice versa.

-

Test 1 (Analyte Interference): Inject ULOQ (Upper Limit of Quantitation) of 8R-Cabergoline without IS.

-

Acceptance: Signal at the retention time of the IS (8S) must be

of the typical IS response.

-

-

Test 2 (IS Interference): Inject IS only.

-

Acceptance: Signal at the retention time of the Analyte (8R) must be

of the LLOQ response.

-

Stability-Indicating Verification

You must verify that the extraction process itself does not cause epimerization (converting 8R to 8S).

-

Experiment: Spike plasma with 8R-Cabergoline (High QC) only. Perform extraction.

-

Analysis: If a peak appears at the 8S retention time, your extraction conditions (likely pH or temperature) are too harsh.

-

Mitigation: If epimerization occurs, lower the drying temperature or use a milder buffer (pH 8.5 instead of 10).

Data Summary Table: System Suitability Criteria

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | Essential to distinguish Analyte from IS (Isobaric). | |

| Tailing Factor | Poor peak shape reduces resolution. | |

| IS Purity | Impure IS containing 8R will bias the calibration curve intercept. | |

| Blank Matrix | No peak at | Ensures patient samples don't contain endogenous 8S. |

Part 5: References

-

USP Monograph: Cabergoline. United States Pharmacopeia. (Defines "Cabergoline Related Compound A" and separation requirements).

-

Lechel, T., et al. (2024). "Identification and structural elucidation of an oxidation product generated during stability studies of Cabergoline drug product."[2][3] Journal of Pharmaceutical and Biomedical Analysis. (Discusses impurity profiling and stability).

-

Shalaby, K., et al. (2022). "A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study."[4][5][6] BMC Chemistry. (Describes standard LC-MS conditions and extraction).

-

WuXi AppTec DMPK. (2025). "Internal Standards in LC−MS Bioanalysis: Which, When, and How." (Guidelines on structural analog vs. SIL IS selection).

-

PubChem. "Cabergoline (Compound)."[1] National Library of Medicine. (Chemical structure and isomer data).

Sources

- 1. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. scite.ai [scite.ai]

- 5. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. paperity.org [paperity.org]

Troubleshooting & Optimization

Navigating the Challenges of 8S-Cabergoline Stability in Solution: A Technical Guide

Welcome to the technical support center for 8S-Cabergoline. As a potent, long-acting dopamine D2 receptor agonist, cabergoline is a critical component in numerous research and clinical applications.[1][2][3] However, its complex ergoline structure, featuring a urea moiety, an amide group, and an alkene bond, renders it susceptible to degradation in solution, primarily through hydrolysis and oxidation.[1][4][5][6] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the stability challenges associated with 8S-Cabergoline in solution. Here, we present a series of frequently asked questions and in-depth troubleshooting guides to ensure the integrity and efficacy of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for cabergoline in solution?

A1: The main degradation routes for cabergoline in solution are hydrolysis and oxidation.[1][4][5][6] Hydrolysis can occur at the acylurea bond or the urea moiety, particularly under acidic or basic conditions.[1][7][8] Oxidation can target the alkene bond and the N-allyl nitrogen, leading to the formation of byproducts such as cabergoline N-oxide.[4][9] The molecule is also sensitive to light, which can accelerate degradation.[4][7][10]

Q2: Which solvents are recommended for preparing stable cabergoline stock solutions?

A2: For long-term stability, dimethyl sulfoxide (DMSO) and absolute ethanol are recommended for preparing stock solutions.[10] Methanol is also suitable for analytical purposes.[10][11] It is crucial to use anhydrous, high-purity solvents to minimize moisture-related degradation.[10]

Q3: What are the optimal storage conditions for cabergoline solutions?

A3: To maintain long-term stability, cabergoline stock solutions should be stored at -20°C for up to a month or at -80°C for up to a year.[10] It is imperative to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[10] Aliquoting the stock solution into single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.[10]

Q4: My cabergoline solution has changed color. What should I do?

A4: A color change in your cabergoline solution may signify degradation, often due to oxidation which can produce colored byproducts.[10] If you observe a color change, it is best to discard the solution and prepare a fresh stock. To prevent this, use high-purity solvents and consider purging the vial with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.[10]

Q5: How does pH affect the stability of cabergoline in aqueous solutions?

A5: Cabergoline's stability in aqueous solutions is significantly influenced by pH. Studies have shown that the rate of decomposition increases with increasing pH.[8] The molecule is susceptible to both acid and base-catalyzed hydrolysis.[7][11] Therefore, maintaining an optimal pH is critical for the stability of aqueous formulations.

Troubleshooting Guides

This section provides in-depth troubleshooting for common stability issues encountered during experiments with 8S-Cabergoline. Each guide includes the likely causes of the problem and detailed experimental protocols to identify and resolve the issue.

Guide 1: Rapid Loss of Potency in Aqueous Working Solutions

Issue: A significant decrease in the expected biological activity or measured concentration of cabergoline in aqueous buffers or media shortly after preparation.

Potential Causes:

-

pH-mediated Hydrolysis: The pH of the aqueous solution may be outside the optimal stability range for cabergoline, leading to rapid hydrolytic degradation.

-

Oxidation: Dissolved oxygen in the aqueous medium can lead to oxidative degradation of the cabergoline molecule.

-

Photodegradation: Exposure of the aqueous solution to ambient or laboratory light can accelerate degradation.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting rapid potency loss of cabergoline.

Experimental Protocol: Forced Degradation Study

This protocol is designed to identify the primary degradation pathway of your cabergoline working solution.

Materials:

-

Cabergoline stock solution (in a suitable organic solvent like DMSO or ethanol)

-

Aqueous buffer or medium of interest

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Amber and clear vials

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Preparation of Test Solutions: Prepare several aliquots of your cabergoline working solution in the aqueous buffer.

-

Stress Conditions:

-

Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl.[10]

-

Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH.[10]

-

Oxidation: To a third aliquot, add an equal volume of 3% H₂O₂.[10]

-

Photodegradation: Expose an aliquot in a clear vial to UV light (e.g., 254 nm) for a set period (e.g., 24-48 hours).[4][10]

-

Thermal Degradation: Place an aliquot in an oven at a controlled temperature (e.g., 60-70°C) for a set period.[4][10]

-

Control: Keep one aliquot under your standard experimental conditions, protected from light.

-

-

Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours), monitoring at intermediate time points if necessary.

-

Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, using a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining cabergoline and identify major degradation products.[10]

Data Interpretation and Mitigation:

| Stress Condition | Observed Degradation | Likely Cause | Recommended Mitigation Strategy |

| Acidic (HCl) | Significant | Acid-catalyzed hydrolysis | Adjust solution pH to a more neutral or slightly acidic range (pH 4-6). Use a suitable buffer system (e.g., citrate, acetate). |

| Basic (NaOH) | Significant | Base-catalyzed hydrolysis | Adjust solution pH to a more neutral or slightly acidic range. Avoid highly basic buffers. |

| Oxidative (H₂O₂) | Significant | Oxidation | De-gas buffers before use. Consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or thiourea.[12] |

| Photolytic (UV) | Significant | Photodegradation | Prepare and handle solutions under low-light conditions. Use amber or light-blocking containers for storage and during experiments.[10] |

Guide 2: Inconsistent Results Between Experiments

Issue: High variability in experimental outcomes when using cabergoline solutions prepared at different times, even when following the same protocol.

Potential Causes:

-

Stock Solution Degradation: The primary stock solution may have degraded over time due to improper storage (e.g., frequent freeze-thaw cycles, light exposure).[10]

-

Solvent Quality: The quality of the organic solvent used for the stock solution may be compromised (e.g., absorbed moisture in DMSO, presence of peroxides).

-

Inaccurate Concentration: The initial concentration of the stock solution may be incorrect due to weighing errors or incomplete dissolution.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent experimental results.

Experimental Protocol: Stock Solution Quality Control

Objective: To prepare a fresh, accurately concentrated stock solution of cabergoline and validate its integrity.

Materials:

-

Solid 8S-Cabergoline

-

High-purity, anhydrous DMSO or absolute ethanol

-

Analytical balance

-

Volumetric flasks

-

Vortex mixer

-

Inert gas (nitrogen or argon)

-

Amber, single-use vials

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Solvent Preparation: Use a fresh, unopened bottle of high-purity, anhydrous solvent.

-

Weighing: Accurately weigh the required amount of solid cabergoline using a calibrated analytical balance.

-

Dissolution: Transfer the solid to a volumetric flask and add a portion of the solvent. Vortex until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.[10]

-

Final Volume: Bring the solution to the final volume with the solvent and mix thoroughly.

-

Inert Gas Purging: To minimize oxidation, gently blow a stream of inert gas over the headspace of the solution before capping.[10]

-

Aliquoting and Storage: Immediately dispense the stock solution into single-use amber vials, cap tightly, and store at -80°C.[10]

-

Concentration Verification: Analyze a freshly prepared dilution of the new stock solution by HPLC-UV or a similar quantitative method to confirm the concentration against a certified reference standard.

By implementing these rigorous preparation and validation steps, you can ensure the consistency and reliability of your cabergoline stock solutions, leading to more reproducible experimental results.

Conclusion

The stability of 8S-Cabergoline in solution is a critical factor for obtaining accurate and reproducible experimental data. By understanding its primary degradation pathways—hydrolysis and oxidation—and implementing appropriate mitigation strategies such as pH control, protection from light, use of high-purity solvents, and proper storage conditions, researchers can significantly enhance the stability of their cabergoline solutions. The troubleshooting guides and protocols provided in this technical support center offer a systematic approach to identifying and resolving common stability issues, thereby ensuring the integrity of your research.

References

-

ResearchGate. (n.d.). Schematic degradation pathway of cabergoline. Retrieved from [Link]

-

Wikipedia. (2024). Cabergoline. Retrieved from [Link]

-

Lasan, V.M., & Indrekar, T.D. (2016). Development and Validation of Stability Indicating Analytical Method for the Determination of Cabergoline. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(2), 141-150. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of Cabergoline. Retrieved from [Link]

-

International Journal for Pharmaceutical Research Scholars (IJPRS). (n.d.). 15. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH on the decomposition of cabergoline in solution at 60°C.... Retrieved from [Link]

-

ResearchGate. (n.d.). Results from forced degradation of CAB. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Method Development and Validation for the Determination of Cabergoline in Tablets by Capillary Zone Electrophoresis. Retrieved from [Link]

- Google Patents. (n.d.). WO2002049608A1 - Cabergoline pharmaceutical compositions and methods of use thereof.

- Google Patents. (n.d.). KR101766021B1 - Pharmaceutical composition containing cabergoline having enhanced stability.

-

ResearchGate. (n.d.). Laboratory trials on the effects of temperature and humidity on the stability of cabergoline in Foxoff ® baits. Values are mean ± s.d. (n = 3). Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Spectrophotometric Analysis of Cabergoline in Pharmaceutical Preparations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, September 24). A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study. Retrieved from [Link]

-

ResearchGate. (2019, July 10). Development and Validation of Different Chromatographic Methods for Analysis of Cabergoline in the Presence of Its Degradation Products. Retrieved from [Link]

-

SciSpace. (n.d.). Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk. Retrieved from [Link]

- Google Patents. (n.d.). US2390575A - Stabilized solutions of ergot alkaloidal salts.

-

medtigo. (n.d.). cabergoline | Uses, Interactions, Mechanism of Action. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014, June 10). Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Stability and epimerisation behaviour of ergot alkaloids in various solvents. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Long-Term and Low-Dose Treatment with Cabergoline Induces Macroprolactinoma Shrinkage. Retrieved from [Link]

-

Pfizer. (2014, May 29). Cabergoline. Retrieved from [Link]

-

MDPI. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

-

SSRN. (2024, January 31). Identification, Stability Studies and Structural Elucidation of an Oxidative Degradant of Cabergoline Drug Substance. Retrieved from [Link]

- Google Patents. (n.d.). EP1512403A1 - Methods for making sustained-release pharmaceutical compositions of ergot alkaloids having improved bioavailability and compositions thereof.

-

U.S. Food and Drug Administration. (2008, April 21). Cabergoline Tablets, 0.5 mg. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacodynamics and relative bioavailability of cabergoline tablets vs solution in healthy volunteers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cabergoline administration prevents development of moderate to severe ovarian hyperstimulation syndrome and it contributes to reduction in ovarian volume. Retrieved from [Link]

-

Pharmaceutical Technology. (2015, August 15). Excipient Selection for Protein Stabilization. Retrieved from [Link]

-

PubMed. (n.d.). Long-lasting prolactin-lowering effect of cabergoline, a new dopamine agonist, in hyperprolactinemic patients. Retrieved from [Link]

Sources

- 1. Cabergoline - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Long-lasting prolactin-lowering effect of cabergoline, a new dopamine agonist, in hyperprolactinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of Stability Indicating Analytical Method for the Determination of Cabergoline - IJPRS [ijprs.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijprs.com [ijprs.com]

- 12. US2390575A - Stabilized solutions of ergot alkaloidal salts - Google Patents [patents.google.com]

Technical Support Center: Chiral HPLC Analysis of Ergolines

A Senior Application Scientist's Guide to Troubleshooting Baseline Noise